CID 78066098
Description
The compound’s identification aligns with PubChem’s standardized classification system, which employs CID (Compound Identifier) codes to catalog chemical entities .
Properties
Molecular Formula |
C22H24SnTe |
|---|---|
Molecular Weight |
534.7 g/mol |
InChI |
InChI=1S/3C6H5.C4H9Te.Sn/c3*1-2-4-6-5-3-1;1-2-3-4-5;/h3*1-5H;2-4H2,1H3; |
InChI Key |
QSTAJHGXMNWHBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Te].C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 78066098 would likely involve scaling up the laboratory synthesis methods to a larger scale. This process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Identifier Verification
-
Typographical Error : CID 78066098 may contain a typo. For example:
-
Database Coverage : The compound might not be indexed in major databases like PubChem, ChemSpider, or Reaxys due to its novelty or proprietary status.
Chemical Reactions of Analogous Compounds
For context, reactions of structurally similar compounds are summarized below:
Table 1. Reaction Types for CID 78068628
| Reaction Type | Conditions | Products/Outcomes |
|---|---|---|
| Nucleophilic substitution | Polar aprotic solvents (e.g., DMF) | Halogen replacement with amines |
| Oxidation | KMnO₄, acidic conditions | Carboxylic acid derivatives |
| Reduction | H₂/Pd-C | Saturation of double bonds |
Table 2. CID 78066648 Reactivity Insights
| Property | Value | Relevance to Reactivity |
|---|---|---|
| Rotatable bonds | 22 | High conformational flexibility |
| Hydrogen bond donors | 9 | Susceptibility to proton exchange |
| Polar surface area | 286 Ų | Predicted solubility in polar media |
Recommendations
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Recheck the CID for accuracy and consult regulatory databases (e.g., EPA’s CPSC ) or specialized journals.
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Explore Synthetic Pathways : If the compound is novel, consider reaction patterns from analogous structures (e.g., halogenated organophosphates or peptide derivatives ).
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Experimental Validation : Perform pilot studies on hydrolysis, photodegradation, or enzymatic interactions to characterize reactivity.
Scientific Research Applications
CID 78066098 has a wide range of applications in scientific research, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for research and industrial applications. Further studies and optimization of its synthesis and reactions will enhance its utility and broaden its applications.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Key Similar Compounds
Based on the evidence, CID 78066098 shares analytical workflows with other compounds, such as oscillatoxin derivatives (e.g., CID 101283546, CID 185389) and colchicine (CID 6167). Below is a comparative analysis of their properties:
Research Findings
Analytical Techniques :
- This compound’s characterization relies on GC-MS and fractionation, contrasting with oscillatoxin derivatives, which are analyzed via high-resolution LC-MS/MS due to their larger molecular weights .
- Colchicine (CID 6167) is distinguished using ESI-MS with in-source collision-induced dissociation (CID), highlighting the importance of fragmentation patterns for isomer differentiation .
Functional Overlaps :
- While oscillatoxins and colchicine exhibit biological activity (e.g., toxicity, therapeutic effects), this compound’s role remains uncharacterized, underscoring a gap in functional studies .
Structural Limitations :
- Unlike colchicine’s well-defined IUPAC name and 3D structure, this compound lacks published structural data, limiting direct comparisons .
Data Gaps and Research Recommendations
The absence of detailed structural or bioactivity data for this compound highlights the need for:
Advanced Spectroscopic Studies : NMR or X-ray crystallography to resolve its molecular architecture.
Comparative Databases : Integration into cheminformatics platforms (e.g., PubChem, CASMI) for benchmarking against analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
